molecular formula C6H7NS B13949545 3,5-Dihydro-1H-thieno[3,4-c]pyrrole CAS No. 63156-10-5

3,5-Dihydro-1H-thieno[3,4-c]pyrrole

Cat. No.: B13949545
CAS No.: 63156-10-5
M. Wt: 125.19 g/mol
InChI Key: PACRFWGPIBIQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydro-1H-thieno[3,4-c]pyrrole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a fused ring system consisting of a thiophene ring and a pyrrole ring, which imparts distinct electronic and chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole typically involves the oxidation of pyrroline derivatives. One common method is the oxidation of the corresponding pyrroline derivatives using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO2) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydro-1H-thieno[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydro-1H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and electronic properties, which make it a versatile building block for various applications in organic electronics and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.

Properties

CAS No.

63156-10-5

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

3,5-dihydro-1H-thieno[3,4-c]pyrrole

InChI

InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h1-2,7H,3-4H2

InChI Key

PACRFWGPIBIQLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CNC=C2CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.